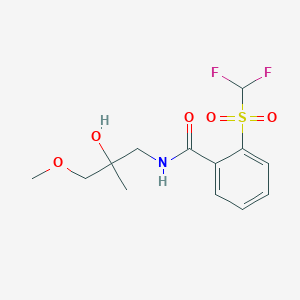
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, starting from basic aromatic or aliphatic precursors. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a somewhat similar structure, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole through a 9-step process, resulting in a 1% overall yield (Wang et al., 2013). This process highlights the complexity and low yield often encountered in the synthesis of such specialized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is characterized by the presence of difluoromethyl groups attached to a sulfonyl moiety, which can significantly influence the compound's electronic and steric properties. The structural analysis often involves X-ray diffraction or computational methods to understand the conformation and electronic distribution, which are crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds with difluoromethyl sulfonyl groups can include nucleophilic substitution, addition to double bonds, and transformation of the sulfonyl group. These reactions are influenced by the electronegativity of the fluorine atoms and the electron-withdrawing effect of the sulfonyl group. For example, the visible-light-induced difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone demonstrates the reactivity of such moieties under photoredox conditions (Zou & Wang, 2017).
Scientific Research Applications
Herbicidal Activity
Sulfonanilides, including compounds with difluoromethyl groups, have been researched for their herbicidal activities. A study found that these compounds, particularly the difluoromethyl variant, exhibit high activity against weeds like Echinochloa oryzicola and have a broad spectrum for weed control. They also demonstrated selectivity in not harming rice plants (Yoshimura et al., 2011).
Synthesis of Hypoglycemic Agents
Certain benzoic acid derivatives, including those with difluoromethyl components, have been studied for their structure-activity relationships in developing hypoglycemic agents. These compounds have shown significant activity, and one such compound, repaglinide, has been approved for treating type 2 diabetes (Grell et al., 1998).
Chemical Synthesis and Organic Chemistry Applications
Compounds containing difluoromethyl groups are used in various synthetic processes in organic chemistry. For instance, their reaction with N-sulfonylimines has been explored for the synthesis of specific amides (Liu et al., 2015). Additionally, their role in the formation of anhydro sugars through ring contraction has been studied, demonstrating their utility in synthesizing unique carbohydrate structures (Baer et al., 1989).
Development of Antiandrogenic Compounds
Difluoromethyl-containing compounds have been investigated for their antiandrogen activity. A study on 3-substituted derivatives of 2-hydroxypropionanilides revealed that those with a trifluoromethyl group exhibited partial androgen agonist activity (Tucker et al., 1988).
Nanofiltration and Water Treatment
Innovative sulfonated thin-film composite nanofiltration membranes, which include difluoromethyl-phenoxy compounds, have been developed for dye treatment in water. These membranes demonstrated improved water flux and effective dye rejection, highlighting their potential in water purification processes (Liu et al., 2012).
Pharmaceutical and Medicinal Chemistry
Difluoromethyl-containing compounds have been synthesized and studied for their potential in medical applications, such as in the development of synthetic cannabinoid receptor agonists (Richter et al., 2022). Another study involved the synthesis of a PET agent for imaging B-Raf(V600E) in cancers (Wang et al., 2013).
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO5S/c1-13(18,8-21-2)7-16-11(17)9-5-3-4-6-10(9)22(19,20)12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRBIATDYMTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)
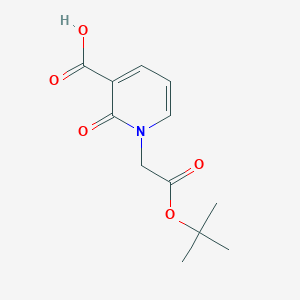

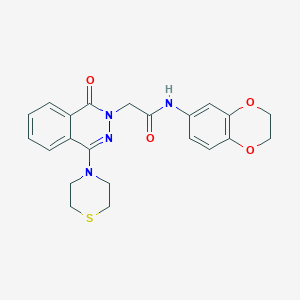
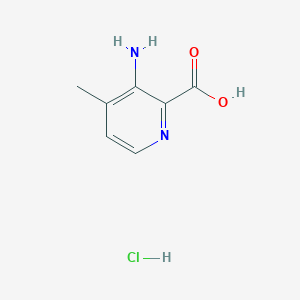
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)
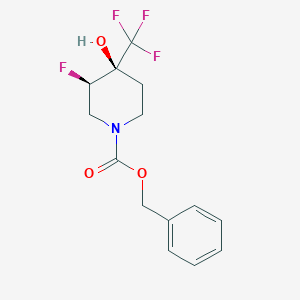
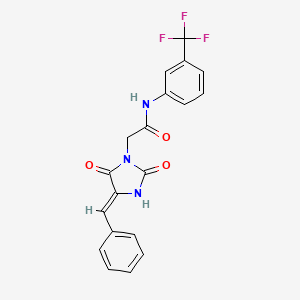
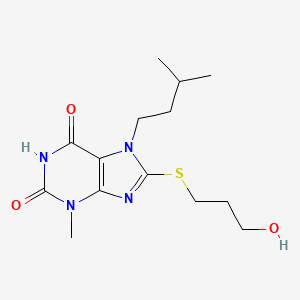

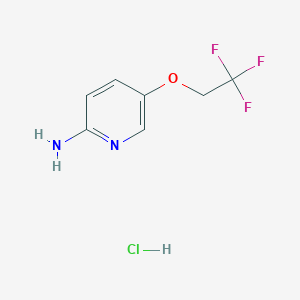
![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)